Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate
Description
Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate (CAS No. 19277-88-4), also known by its INCI name Stearamidopropyl Trimonium Methosulfate, is a quaternary ammonium compound (quat) widely used in cosmetic formulations as an antistatic agent. Its molecular formula is C₂₅H₅₄N₂O₅S, with a molecular weight of 494.77 g/mol . The compound features an octadecyl (C18) fatty acyl chain linked to a trimethylammonium group via a propylamino spacer, with a methyl sulphate counterion. Key physical properties include a high logP value (7.69), indicative of strong lipophilicity, and a polar surface area (107.4 Ų) that supports solubility in aqueous systems . Its primary function in hair conditioners and skincare products is to neutralize static charge by forming a cationic layer on negatively charged surfaces like hair or skin .
Properties
IUPAC Name |
methyl sulfate;trimethyl-[3-(octadecanoylamino)propyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2,3)4;1-5-6(2,3)4/h5-23H2,1-4H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOAEHAIHZVTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049761 | |
| Record name | N,N,N-Trimethyl-3-((1-oxooctadecyl)amino)-1-propanaminium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19277-88-4 | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxooctadecyl)amino]-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19277-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Propanaminium, N,N,N-trimethyl-3-((1-oxooctadecyl)amino)-, methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019277884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxooctadecyl)amino]-, methyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-Trimethyl-3-((1-oxooctadecyl)amino)-1-propanaminium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.012 | |
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| Record name | STEARAMIDOPROPYL TRIMONIUM METHOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X1J543F7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stearic Acid Derivative Preparation
The synthesis begins with the activation of stearic acid (octadecanoic acid) to enhance its reactivity. Stearic acid is typically converted to stearoyl chloride through treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction proceeds as follows:
This step achieves near-quantitative yields (95–98%) when conducted at 60–70°C for 2–3 hours.
Amide Formation with Tertiary Amine
The stearoyl chloride reacts with N,N-dimethylaminopropylamine (DMAPA) to form N-(3-dimethylaminopropyl)stearamide. This step occurs in a polar aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as an acid scavenger:
Key parameters:
Quaternization with Methyl Sulphate
The tertiary amine intermediate undergoes quaternization using dimethyl sulfate (DMS). This exothermic reaction requires careful temperature control (40–50°C) to avoid side products:
Reaction conditions :
-
Solvent : Isopropanol or aqueous ethanol (50% v/v).
-
Molar ratio : 1:1.1 (amine to DMS) to compensate for volatility losses.
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Time : 4–6 hours under reflux.
Reaction Optimization and Critical Parameters
Catalysts and Solvent Systems
Temperature and pH Control
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Quaternization : Maintaining pH 8–9 (via NaOH) prevents hydrolysis of methyl sulphate.
-
Side reactions : Temperatures >60°C promote sulfonation of the stearamide chain, reducing surfactant efficacy.
Purification and Characterization
Crystallization and Filtration
The crude product is purified via fractional crystallization from acetone-hexane mixtures (3:1 v/v). Key properties:
Analytical Validation
-
HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water/0.1% H₃PO₄) confirms absence of unreacted DMAPA (<0.2%).
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FT-IR : Peaks at 1645 cm⁻¹ (amide C=O) and 1210 cm⁻¹ (sulfate S=O) validate structural integrity.
Industrial-Scale Production Considerations
Cost Efficiency
-
Raw material cost breakdown :
Component Cost (%) Stearic acid 45 DMAPA 30 Methyl sulfate 20 Solvents/catalysts 5 -
Yield improvements : Recycling unreacted DMAPA via distillation reduces costs by 12–15%.
Recent Advances in Synthesis
Chemical Reactions Analysis
Types of Reactions
Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: The compound is employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Mechanism of Action
The mechanism of action of trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate involves its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is utilized in various applications, including drug delivery and protein solubilization .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chain Length Variation: C18 vs. C12 Analogues
A structurally related compound, methyl trimethyl-3-[(1-oxododecyl)amino]propylammonium sulphate (CAS No. 10595-49-0), replaces the C18 chain with a shorter dodecyl (C12) group. This results in a lower molecular weight (410.61 g/mol) and distinct solubility properties. The C12 analogue exhibits 400 g/L water solubility at 20°C, significantly higher than the C18 variant, which is less soluble due to its longer hydrophobic tail . However, the C18 compound’s increased chain length enhances substantivity, making it more effective in formulations requiring long-lasting antistatic effects .
| Property | C18 (CAS 19277-88-4) | C12 (CAS 10595-49-0) |
|---|---|---|
| Molecular Weight (g/mol) | 494.77 | 410.61 |
| Chain Length | Octadecyl (C18) | Dodecyl (C12) |
| Water Solubility (20°C) | Lower | 400 g/L |
| LogP | 7.69 | Not reported |
Unsaturated vs. Saturated Acyl Chains
Undecenamidopropyltrimonium Methosulfate (CAS 94313-91-4) introduces an unsaturated 10-undecenyl chain (C11:1). This compound also serves dual roles as an antimicrobial and antistatic agent, unlike the C18 variant, which is primarily antistatic .
Counterion Effects: Sulphate vs. Chloride
The substitution of methyl sulphate with chloride in trimethyl-3-[(1-oxoallyl)amino]propylammonium chloride (CAS 45021-77-0) alters solubility and ionic strength. Sulphate counterions generally improve compatibility with anionic surfactants in formulations, whereas chloride variants may precipitate in high-hardness water .
Structural Analogues with Different Alkyl Groups
- Stearamine (CAS 124-30-1): A primary amine (C18) lacking the quaternary ammonium group. It functions as an antistatic agent but requires protonation for cationic activity, making it pH-dependent. In contrast, the quaternary ammonium structure of the target compound ensures cationic behavior across all pH levels .
- Ethyldimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium Ethyl Sulphate (CAS 67846-16-6): Features ethyl groups on the ammonium center and an ethyl sulphate counterion. This modification increases molecular weight (522.82 g/mol) and may reduce water solubility compared to the methyl-substituted variant .
Functional Performance in Formulations
- Antistatic Efficacy : The C18 compound’s long chain enhances adsorption to surfaces, outperforming shorter-chain analogues in reducing static charge .
- Antimicrobial Activity : The unsaturated C11:1 analogue (CAS 94313-91-4) shows broader antimicrobial applications due to its ability to disrupt microbial membranes .
- Compatibility : Sulphate counterions (e.g., in C18 and C12 variants) improve stability in surfactant-rich systems compared to chloride-based quats .
Biological Activity
Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate, commonly referred to as stearamidopropyl trimonium methosulfate, is a quaternary ammonium compound with diverse applications in the cosmetic and pharmaceutical industries. Its unique structure, characterized by a long alkyl chain and a quaternary ammonium group, contributes to its biological activity, particularly in antimicrobial and surfactant properties.
- Molecular Formula : CHNOS
- Molecular Weight : 494.77 g/mol
- CAS Number : 19277-88-4
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it is effective against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is primarily through disruption of microbial cell membranes, leading to cell lysis.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
Table 1: Antimicrobial activity of this compound.
Cytotoxicity Studies
Cytotoxicity assessments indicate that while the compound displays antimicrobial properties, it also exhibits cytotoxic effects on human cell lines at higher concentrations. The IC50 values vary depending on the cell type but generally fall within the range of 50 to 150 µg/mL.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 75 |
| MCF-7 | 120 |
| A549 | 90 |
Table 2: Cytotoxicity of this compound on various human cell lines.
The biological activity of this compound is attributed to its ability to interact with lipid membranes. The long hydrophobic tail facilitates insertion into lipid bilayers, thereby altering membrane fluidity and permeability. This action disrupts essential cellular processes in microorganisms, leading to their death.
Case Study 1: Application in Personal Care Products
In a study published in the Journal of Cosmetic Science, this compound was evaluated for its effectiveness as a conditioning agent in hair care formulations. The results indicated improved hair texture and reduced frizz when used at concentrations of 0.5% to 2%.
Case Study 2: Antimicrobial Efficacy in Wound Care
A clinical trial assessed the use of this compound in wound dressings for its antimicrobial properties. Patients treated with dressings containing this compound showed a significant reduction in infection rates compared to control groups.
Q & A
Basic: What are the recommended synthetic pathways for trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate, and how can its purity and structural integrity be validated?
Methodological Answer:
The synthesis typically involves quaternization of stearamidopropylamine (octadecylamine derivative) with methyl sulfate under controlled alkaline conditions. Key steps include:
- Reaction Optimization : Maintain pH 8–9 with sodium hydroxide to prevent hydrolysis of the methyl sulfate electrophile.
- Purification : Use solvent extraction (e.g., dichloromethane/water) followed by recrystallization from ethanol to isolate the quaternary ammonium salt.
- Structural Validation : Confirm the quaternary ammonium structure via ¹H/¹³C NMR (e.g., δ ~3.3 ppm for N⁺(CH₃)₃) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 494.772 for [M]⁺).
- Purity Assessment : Employ HPLC with a C18 column and evaporative light scattering detection (ELSD), comparing retention times to certified standards .
Basic: What analytical techniques are critical for characterizing the physicochemical properties of this compound?
Methodological Answer:
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify phase transitions (melting point: 105–106°C ).
- Solubility Profiling : Conduct gravimetric solubility tests in water (400 g/L at 20°C) and organic solvents (e.g., 26 g/L in ethanol) under controlled temperature and agitation .
- Surface Activity : Measure critical micelle concentration (CMC) via surface tension titration (Wilhelmy plate method) in aqueous solutions .
- Ionic Mobility : Assess conductivity in dilute solutions to correlate with antistatic efficacy .
Advanced: How can researchers reconcile discrepancies in reported solubility data across studies?
Methodological Answer:
Discrepancies may arise from polymorphism , impurities, or measurement conditions. To address:
- Standardize Protocols : Use the saturation shake-flask method at fixed pH (7.0) and temperature (20°C), with equilibration over 24 hours.
- Characterize Polymorphs : Perform X-ray powder diffraction (XRPD) to identify crystalline forms affecting solubility.
- Impurity Profiling : Analyze batches via LC-MS to quantify residual amines or sulfates, which alter hydrophilicity .
Advanced: What experimental designs are optimal for evaluating the compound’s antistatic and antimicrobial mechanisms?
Methodological Answer:
- Antistatic Studies :
- Charge Dissipation : Measure surface resistivity on polymer films (e.g., polyethylene) coated with 0.1–1.0 wt% compound using ASTM D256.
- Humidity Dependence : Test under 30–90% relative humidity to assess hygroscopicity-driven ionic conductivity .
- Antimicrobial Activity :
Advanced: How does structural modification (e.g., alkyl chain length) impact the compound’s functionality, and how can this be systematically studied?
Methodological Answer:
- Comparative Synthesis : Prepare analogs with varying acyl chains (e.g., dodecyl vs. octadecyl) using the same quaternization protocol .
- Structure-Activity Relationships (SAR) :
- Molecular Dynamics (MD) : Simulate surfactant-lipid bilayer interactions to predict biological activity .
Advanced: What methodological challenges arise in studying interactions with anionic surfactants, and how can they be mitigated?
Methodological Answer:
- Challenge : Precipitation due to charge neutralization.
- Mitigation Strategies :
- Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry and enthalpy in dilute solutions.
- Dynamic Light Scattering (DLS) : Monitor aggregate size evolution during titration with sodium dodecyl sulfate (SDS).
- Ionic Strength Control : Add NaCl (0.1 M) to screen electrostatic interactions and stabilize complexes .
Advanced: How can researchers address contradictions in thermal degradation profiles reported for this compound?
Methodological Answer:
- Controlled Thermogravimetric Analysis (TGA) : Perform under nitrogen vs. air to differentiate oxidative vs. pyrolytic degradation.
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy from TGA data, identifying dominant degradation pathways (e.g., sulfate cleavage at ~283°C ).
- Byproduct Analysis : Use GC-MS to identify volatile degradation products (e.g., methyl oleate, trimethylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
